![molecular formula C8H11N3O3S B12807671 N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 64932-40-7](/img/structure/B12807671.png)
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide typically involves the nitration of 2-thiazolyl compounds followed by acylation
Industrial Production Methods
Industrial production of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides and other oxidized derivatives.
Substitution: Various substituted thiazolyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in chemical formulations.
Wirkmechanismus
The mechanism of action of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide can be compared with other thiazolyl compounds, such as:
N-[5-(1-methylethyl)-2-thiazolyl]-acetamide: Lacks the nitro group, resulting in different chemical and biological properties.
N-[4-nitro-2-thiazolyl]-acetamide: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
64932-40-7 |
|---|---|
Molekularformel |
C8H11N3O3S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
N-(4-nitro-5-propan-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6-7(11(13)14)10-8(15-6)9-5(3)12/h4H,1-3H3,(H,9,10,12) |
InChI-Schlüssel |
MQJYZAARBLQFHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


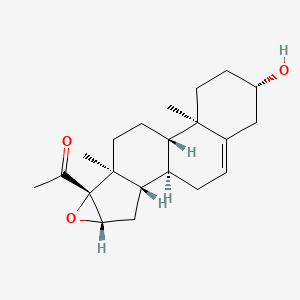
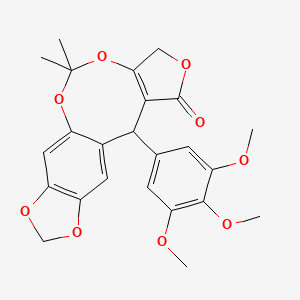
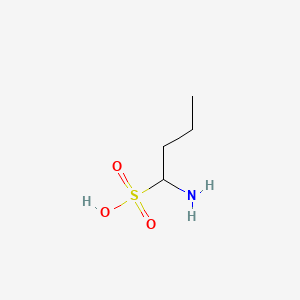

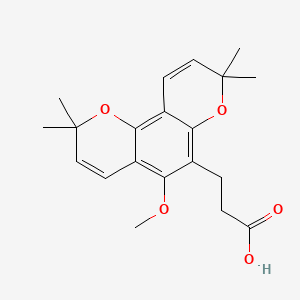
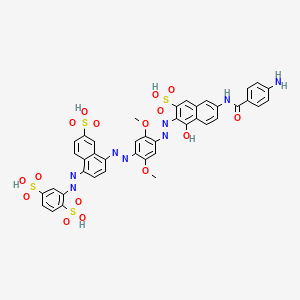
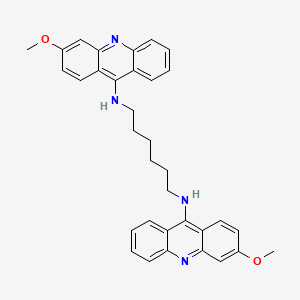
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)

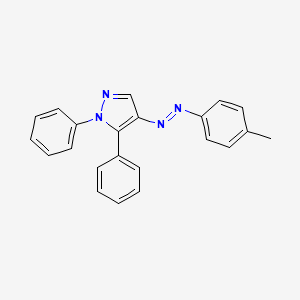
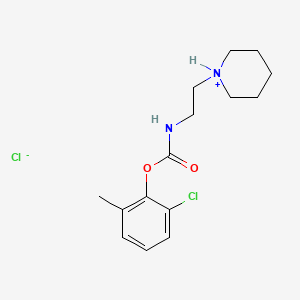
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
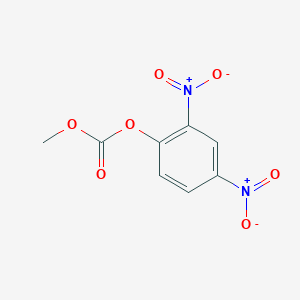
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
